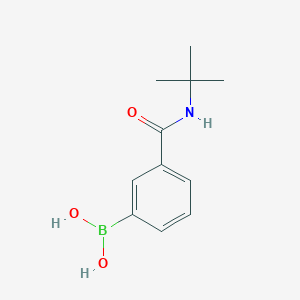

(3-(tert-Butylcarbamoyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(tert-butylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-11(2,3)13-10(14)8-5-4-6-9(7-8)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFLCTFKZXDGGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393994 | |

| Record name | [3-(tert-Butylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183158-30-7 | |

| Record name | [3-(tert-Butylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-(tert-Butylcarbamoyl)phenyl)boronic Acid: A Keystone Building Block in Modern Medicinal Chemistry

Abstract: (3-(tert-Butylcarbamoyl)phenyl)boronic acid has emerged as a pivotal reagent in contemporary drug discovery and development. Its unique structural features—a boronic acid moiety for versatile cross-coupling and a meta-substituted N-tert-butylamide group to modulate physicochemical properties—make it an invaluable building block for synthesizing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol, and its core application in the Suzuki-Miyaura cross-coupling reaction. It is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this compound in their synthetic programs.

Core Physicochemical & Structural Properties

This compound is a white to off-white solid at room temperature. The presence of the boronic acid group imparts mild Lewis acidity, while the N-tert-butylamide functionality influences its solubility profile and steric interactions.[1][2] These features are critical for its utility in organic synthesis, particularly in achieving desired reactivity and selectivity.

A summary of its key properties is presented in Table 1.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Borono-N-(tert-butyl)benzamide, 3-(tert-Butylaminocarbonyl)phenylboronic acid | [1] |

| CAS Number | 183158-30-7 | [1][3][4] |

| Molecular Formula | C₁₁H₁₆BNO₃ | [2][4] |

| Molecular Weight | 221.06 g/mol | [2][4] |

| Melting Point | 120-126 °C | [3] |

| Appearance | White to off-white solid | N/A |

| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, and acetone; limited solubility in water and non-polar solvents like hexanes. | [4] |

Structural Representation:

Caption: 2D structure of this compound.

Synthesis Pathway and Experimental Protocol

The most direct and reliable synthesis of this compound involves the amidation of its carboxylic acid precursor, 3-carboxyphenylboronic acid. This transformation is efficiently achieved using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS) to form a more stable intermediate and improve yields.[5]

The causality for this choice rests on the mild reaction conditions, which preserve the sensitive C-B bond that might be compromised under harsher synthetic routes (e.g., those requiring strong acids or high temperatures). EDC/NHS coupling is a cornerstone of bioconjugate chemistry and peptide synthesis precisely because of its functional group tolerance and aqueous compatibility, making it ideal for this functionalized building block.[6]

Caption: Proposed synthesis workflow for the target compound.

Representative Protocol: EDC-Mediated Amidation

This protocol is adapted from established EDC/NHS coupling procedures.[5][7]

Materials:

-

3-Carboxyphenylboronic acid (1.0 eq.)

-

tert-Butylamine (1.1 eq.)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq.)

-

N-Hydroxysuccinimide (NHS) (1.2 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-carboxyphenylboronic acid (1.0 eq.) and NHS (1.2 eq.) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution. Maintain the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure the formation of the active NHS ester.

-

Coupling: Re-cool the mixture to 0 °C and add tert-butylamine (1.1 eq.) dropwise via syringe.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the final product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for constructing biaryl scaffolds common in pharmaceuticals.[8][9]

The reaction's success is due to its mild conditions, tolerance of a vast array of functional groups (including the amide in our target compound), and the general stability and low toxicity of boronic acid reagents.[10] The catalytic cycle, driven by a Palladium(0) species, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical coupling between an aryl bromide and a phenylboronic acid and is adaptable for this compound.[10][11]

Materials:

-

Aryl Bromide (e.g., 4-Bromoanisole) (1.0 eq.)

-

This compound (1.2 eq.)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

-

Solvent System (e.g., Dioxane/Water 4:1, or Toluene/Ethanol/Water)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a reaction vessel, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe. The mixture should be sparged with inert gas for 10-15 minutes prior to addition to remove dissolved oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired biaryl compound.

Reactivity, Stability, and Analytical Characterization

Reactivity and Stability: Like other boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine, especially upon heating or prolonged storage.[12] It is therefore recommended to store the compound in a cool, dry place under an inert atmosphere.[1] The electron-withdrawing nature of the meta-amide group can influence the acidity of the boronic acid and its transmetalation rate in Suzuki couplings.[12] The bulky tert-butyl group provides steric hindrance that can enhance the compound's stability and influence conformational preferences in the final products.

Expected Analytical Data (¹H and ¹³C NMR): While specific experimental spectra for this compound are not widely published, the expected NMR signals can be predicted based on analogous structures.[13]

-

¹H NMR: Signals for the four aromatic protons would appear between 7.0-8.5 ppm. The N-H proton of the amide would likely be a broad singlet. The two B(OH)₂ protons are often broad and may exchange with water, sometimes not being observed. The most characteristic signal would be a singlet integrating to 9 protons for the tert-butyl group, typically around 1.4-1.5 ppm.

-

¹³C NMR: Aromatic carbons would resonate in the 120-140 ppm range. The amide carbonyl carbon would be expected around 165-170 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would appear in the aliphatic region of the spectrum.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

Hazard Identification:

-

May cause skin irritation (H315).[3]

-

Causes serious eye irritation (H319).[3]

-

May cause respiratory irritation (H335).[3]

Recommended Precautions:

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[1]

Conclusion

This compound is a highly valuable and versatile building block for modern organic synthesis. Its utility is primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, enabling the efficient construction of complex biaryl systems. The protocols and data presented in this guide underscore its importance and provide a foundational framework for its application in pharmaceutical research and development, empowering chemists to accelerate the discovery of novel therapeutic agents.

References

-

SAFETY DATA SHEETS. (n.d.). Retrieved from [Link]

-

Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction. Retrieved from [Link]

- Hamilton, A. E., Buxton, A. M., Peeples, C. J., & Chalker, J. M. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.

-

ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and phenylboronic acid using Pd catalyzed AM4-HDA porous polymer as a catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid in the presence of Pd-bpydc-Nd (3) when various bases are employed. Retrieved from [Link]

- Gawronski, J., & Brzostowska, M. (2018). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Chemistry of Heterocyclic Compounds, 54(4), 395-400.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Zu, W., Liu, S., Jia, X., & Xu, L. (n.d.). Supporting Information: Chemoselective N-arylation of Aminobenzene Sulfonamides via Copper Catalysed Chan−Evans−Lam Reactions. Retrieved from [Link]

-

G-Biosciences. (n.d.). EDC Protocol. Retrieved from [Link]

-

PubChem. (n.d.). 3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid. Retrieved from [Link]

-

Boroncore. (n.d.). 183158-30-7 | 3-(tert-Butylaminocarbonyl)phenylboronic acid. Retrieved from [Link]

-

Solubility of Things. (n.d.). Benzamide. Retrieved from [Link]

-

PubMed. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

- Ferreira, R. S., et al. (2020).

Sources

- 1. 183158-30-7 | 3-(tert-Butylaminocarbonyl)phenylboronic acid | Boroncore [boroncore.com]

- 2. Benzamide - Wikipedia [en.wikipedia.org]

- 3. www1.udel.edu [www1.udel.edu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. rsc.org [rsc.org]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of (3-(tert-Butylcarbamoyl)phenyl)boronic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for obtaining (3-(tert-Butylcarbamoyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is strategically designed in two key stages: the formation of the amide precursor, 3-bromo-N-tert-butylbenzamide, followed by a palladium-catalyzed Miyaura borylation. This document delves into the mechanistic underpinnings of each reaction, provides detailed, step-by-step experimental protocols, and offers insights into the rationale behind the selection of reagents and reaction conditions. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, aiming to provide a practical and scientifically rigorous resource for the preparation of this important boronic acid derivative.

Introduction: The Significance of this compound

Boronic acids are a class of organoboron compounds that have gained immense importance in organic synthesis, largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone of modern carbon-carbon bond formation, enabling the construction of complex molecular architectures with high efficiency and functional group tolerance. This compound, in particular, is a versatile intermediate. The presence of the boronic acid moiety allows for its participation in Suzuki-Miyaura couplings, while the tert-butylcarbamoyl group can influence solubility, and metabolic stability, and provide a handle for further functionalization in drug design.

This guide will focus on a reliable and scalable two-step synthesis of this compound, commencing from commercially available 3-bromobenzoic acid.

Overall Synthesis Pathway

The synthesis is logically divided into two distinct chemical transformations. The first step involves the formation of an amide bond, converting the carboxylic acid of 3-bromobenzoic acid into the corresponding N-tert-butylamide. The second, and core, step is the introduction of the boronic acid functionality via a Miyaura borylation reaction.

Figure 1: Overall synthetic route to this compound.

Step 1: Synthesis of 3-bromo-N-tert-butylbenzamide

The initial step in the synthesis is the formation of the amide precursor, 3-bromo-N-tert-butylbenzamide. This is achieved through a two-stage process: activation of the carboxylic acid of 3-bromobenzoic acid to the more reactive acyl chloride, followed by nucleophilic substitution with tert-butylamine.

Reaction Scheme

Figure 2: Synthesis of the amide precursor.

Experimental Protocol

Part A: Synthesis of 3-Bromobenzoyl Chloride [2]

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add 3-bromobenzoic acid (20.1 g, 100 mmol).

-

Reagent Addition: Carefully add thionyl chloride (22 mL, 300 mmol) to the flask. An inert solvent such as toluene can be used, but the reaction can also be performed neat.

-

Reaction: Gently heat the mixture to reflux (approximately 79°C). The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution, which typically takes 2-4 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation at atmospheric pressure.

-

Purification: The crude 3-bromobenzoyl chloride is then purified by vacuum distillation, collecting the fraction at 74-75 °C/0.5 mmHg to yield a colorless liquid.

Part B: Synthesis of 3-bromo-N-tert-butylbenzamide [3]

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve tert-butylamine (10.6 mL, 100 mmol) and triethylamine (14 mL, 100 mmol) in 200 mL of anhydrous dichloromethane and cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add a solution of 3-bromobenzoyl chloride (21.9 g, 100 mmol) in 50 mL of anhydrous dichloromethane to the cooled amine solution with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (2 x 100 mL), and brine (100 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 3-bromo-N-tert-butylbenzamide can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford a white crystalline solid.

Scientific Rationale

The conversion of the carboxylic acid to the acyl chloride is a necessary activation step, as amides cannot be directly formed from the less reactive carboxylic acid and amine under mild conditions.[2] Thionyl chloride is a common and effective reagent for this transformation. The subsequent reaction with tert-butylamine is a classic nucleophilic acyl substitution. The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.[4]

Step 2: Miyaura Borylation

The core of the synthesis is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction that installs the boronic acid functionality onto the aromatic ring.[5][6] This reaction is highly valued for its broad functional group tolerance and generally high yields.

Reaction Scheme and Catalytic Cycle

Figure 3: Miyaura borylation of the amide precursor.

Figure 4: Catalytic cycle of the Miyaura borylation.

Experimental Protocol[7][8]

-

Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-N-tert-butylbenzamide (2.56 g, 10 mmol), bis(pinacolato)diboron (3.05 g, 12 mmol), and potassium acetate (1.96 g, 20 mmol).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (245 mg, 0.3 mmol).

-

Solvent and Degassing: Add 50 mL of anhydrous 1,4-dioxane. Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

-

Isolation and Purification of Pinacol Ester: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude this compound pinacol ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Hydrolysis of the Pinacol Ester

-

Reaction: Dissolve the purified pinacol ester in a 4:1 mixture of THF and water. Add an excess of a mild acid, such as acetic acid, and stir at room temperature for 4-6 hours.

-

Workup: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Purification: The crude boronic acid can be purified by recrystallization or by forming a salt with a base, followed by acidification to regenerate the pure boronic acid.[7]

Scientific Rationale

The Miyaura borylation proceeds via a catalytic cycle involving a palladium(0) species.[8] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.

-

Transmetalation: The boronate group from bis(pinacolato)diboron is transferred to the palladium center, displacing the halide. The base (potassium acetate) is believed to play a crucial role in activating the diboron reagent.[9]

-

Reductive Elimination: The desired aryl boronate is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The use of a pinacol ester of diboron is advantageous as the resulting boronic acid pinacol ester is generally stable and can be easily purified by chromatography.[6] The final hydrolysis step removes the pinacol protecting group to yield the free boronic acid.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | White solid |

| 3-Bromobenzoyl chloride | C₇H₄BrClO | 219.46 | Colorless liquid |

| 3-bromo-N-tert-butylbenzamide | C₁₁H₁₄BrNO | 256.14 | White solid |

| This compound | C₁₁H₁₆BNO₃ | 221.06 | White to off-white solid |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The two-step sequence, involving a robust amidation followed by a versatile Miyaura borylation, is well-established in the field of organic synthesis. The protocols provided are based on proven methodologies and can be adapted for various scales of synthesis. By understanding the underlying chemical principles, researchers can effectively troubleshoot and optimize these reactions for their specific needs, thereby facilitating the synthesis of this valuable building block for drug discovery and development.

References

- Burroughs Wellcome Co. U.S.

-

ChemicalBook. 3-Bromo-N-butylbenzamide synthesis.

- Yang, J. W.; Pan, S. C.; List, B. Org. Synth.2009, 86, 182.

-

Organic Syntheses Procedure. Preparation of Boronic Esters.

-

PrepChem. Synthesis of 4-bromo-N-tert-butyl-benzamide.

-

Roesner, S.; Blair, D. J.; Aggarwal, V. K. Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates.

- Khatun, N.; Ram, V. J. J. Org. Chem.2017, 82(1), 539-547.

- Lipshutz, B. H.; Ghorai, S. Org. Lett.2008, 10(11), 2195-2198.

-

The Royal Society of Chemistry. Supporting Information for Chem. Commun., 2015, 51 , 10958-10961.

- O'Brien, M. A.; Hoveyda, A. H. Angew. Chem. Int. Ed.2013, 52(29), 7443-7447.

- Molander, G. A.; Trice, S. L. J.; Dreher, S. D. J. Am. Chem. Soc.2010, 132(50), 17701-17703.

-

BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.

-

Organic Chemistry Portal. Miyaura Borylation Reaction.

-

BenchChem. 2-bromo-N-(2-tert-butylphenyl)benzamide.

-

ResearchGate. How to purify boronic acids/boronate esters?

-

BenchChem. Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: Application Notes and Protocols.

-

Reddit. Purification of boronic acids?

-

SciSupplies. This compound, 97.0%, 5g.

-

PubChem. 3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid.

-

Google Patents. WO2005019229A1 - Process for purification of boronic acid and its derivatives.

-

BLDpharm. 2377605-71-3|3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid.

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

-

The Royal Society of Chemistry. Supporting Information for Polym. Chem., 2017, 8 , 3358-3365.

-

Sigma-Aldrich. 3-Bromobenzoyl chloride.

-

Google Patents. CN102153579A - Method for synthesizing N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester.

-

CymitQuimica. [4-(tert-Butylcarbamoyl)phenyl]boronic acid.

-

BenchChem. 2-Amino-5-bromobenzoyl chloride reactivity with nucleophiles.

-

BLDpharm. 221290-14-8|3-[N-(tert-Butyl)sulfamoyl]phenylboronic Acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. rsc.org [rsc.org]

(3-(tert-Butylcarbamoyl)phenyl)boronic acid molecular structure

An In-depth Technical Guide to the Molecular Structure of (3-(tert-Butylcarbamoyl)phenyl)boronic acid

Abstract

This compound (CAS No: 183158-30-7) is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a tailored building block, its unique structural features—a boronic acid moiety for covalent interactions or cross-coupling reactions, a rigid phenyl scaffold, and a sterically demanding tert-butylcarbamoyl group—make it a valuable intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive examination of its molecular structure, from its fundamental connectivity and three-dimensional conformation to its detailed spectroscopic signature. It is intended for researchers, scientists, and drug development professionals who utilize functionalized boronic acids as key components in their synthetic and therapeutic discovery programs.

Chapter 1: Introduction and Physicochemical Profile

Significance in Modern Chemistry

Boronic acids are a cornerstone of modern synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction enables the efficient formation of carbon-carbon bonds, a fundamental process in the construction of new drug candidates.[1] Beyond their synthetic utility, the boronic acid functional group has emerged as a powerful pharmacophore in drug design.[2][3] Its ability to form reversible covalent bonds with diols, such as those found in the active sites of serine proteases or on cell-surface carbohydrates, has led to the development of several FDA-approved drugs, including the proteasome inhibitor bortezomib.[2][4]

This compound is a strategically designed reagent that leverages these properties. The meta-substitution pattern on the phenyl ring provides a specific geometric vector for building larger molecules, while the N-tert-butylamide group can influence solubility, introduce steric hindrance, and serve as a hydrogen bond donor/acceptor, thereby modulating pharmacokinetic and pharmacodynamic properties.[5]

Chemical Identity and Properties

The fundamental properties of this compound are summarized below. Sourcing high-purity material is critical for reproducible results in both preclinical research and synthetic applications.[1]

| Property | Value |

| IUPAC Name | [3-(tert-butylcarbamoyl)phenyl]boronic acid |

| CAS Number | 183158-30-7 |

| Molecular Formula | C₁₁H₁₆BNO₃ |

| Molecular Weight | 221.06 g/mol |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥97% |

| Hazard Codes (H-phrases) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Chapter 2: The Molecular Structure in Detail

Two-Dimensional Structure and Functional Groups

The structure of this compound is composed of three key functional regions, as illustrated below.

Figure 1: Annotated 2D Molecular Structure.

-

Boronic Acid Moiety (-B(OH)₂): This is the primary reactive center for Suzuki-Miyaura coupling. It is a Lewis acidic group capable of forming a reversible tetrahedral boronate complex with bases, which is a key step in the catalytic cycle.

-

Phenyl Scaffold: The central aromatic ring provides a rigid and planar framework, fixing the substituent groups in a defined spatial orientation (meta, or 1,3-substitution).

-

tert-Butylcarbamoyl Group (-CONH-C(CH₃)₃): This amide group provides structural and electronic diversity. The bulky tert-butyl group can impart steric influence on nearby reaction centers and modulate intermolecular interactions. The amide N-H is a hydrogen bond donor, and the carbonyl C=O is a hydrogen bond acceptor.

Predicted Three-Dimensional Conformation

While a definitive single-crystal X-ray structure for this specific molecule is not publicly available as of this writing, its three-dimensional geometry can be reliably predicted from fundamental chemical principles:

-

Boronic Acid Group: The boron atom is sp² hybridized, resulting in a trigonal planar geometry with O-B-O and O-B-C bond angles of approximately 120°.

-

Phenyl Ring: The aromatic ring is planar.

-

Amide Linkage: The C-N bond of the amide has significant double-bond character due to resonance, enforcing a planar geometry around the O=C-N-H atoms.

-

tert-Butyl Group: The central carbon is sp³ hybridized, leading to a tetrahedral arrangement of the three methyl groups and the connection to the amide nitrogen.

Rotation is possible around the C(phenyl)-C(carbonyl) and C(phenyl)-B single bonds, allowing the molecule to adopt various low-energy conformations in solution.

Chapter 3: Spectroscopic Characterization

The following sections describe the expected spectroscopic data for this compound. These predictions are based on established principles and data from analogous structures.

Figure 2: Conceptual Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution.

3.1.1 Predicted ¹H NMR Spectrum Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.35 | Singlet (s) | 9H | -C(CH ₃)₃ |

| ~7.45 | Triplet (t) | 1H | Aromatic H (Position 5) |

| ~7.75 - 7.85 | Multiplet (m) | 2H | Aromatic H (Positions 4, 6) |

| ~8.00 | Singlet (s) | 2H | B(OH ₂)₂ (exchangeable) |

| ~8.15 | Singlet (s) | 1H | Aromatic H (Position 2) |

| ~8.25 | Singlet (s) | 1H | -CONH - (exchangeable) |

3.1.2 Predicted ¹³C NMR Spectrum Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~28.5 | -C(C H₃)₃ |

| ~51.0 | -C (CH₃)₃ |

| ~126.0 - 135.0 | Aromatic C H carbons |

| ~134.0 (broad) | Aromatic C -B (often broad or unobserved) |

| ~137.0 | Aromatic C -C=O |

| ~166.5 | -C =O (Amide carbonyl) |

3.1.3 Protocol: NMR Sample Preparation and Acquisition

-

Rationale: DMSO-d₆ is a preferred solvent as it readily dissolves the polar compound and allows for the observation of exchangeable protons (B(OH)₂ and NH), which might be lost in solvents like D₂O or CD₃OD.

-

Preparation: Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Homogenization: Cap the tube and gently vortex or sonicate until the sample is completely dissolved.

-

Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. For ¹³C NMR, a sufficient number of scans (e.g., 1024 or more) should be averaged to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups based on their characteristic vibrational frequencies.

3.2.1 Predicted Characteristic IR Absorptions

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3400 - 3200 | O-H Stretch (Boronic acid, H-bonded) | Strong, Broad |

| ~3300 | N-H Stretch (Amide) | Medium |

| ~3100 - 3000 | Aromatic C-H Stretch | Medium |

| ~2970 | Aliphatic C-H Stretch (tert-Butyl) | Strong |

| ~1640 | C=O Stretch (Amide I band) | Strong |

| ~1540 | N-H Bend (Amide II band) | Medium |

| ~1450 | Aromatic C=C Stretch | Medium |

| ~1360 | B-O Stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: For C₁₁H₁₆BNO₃, the exact mass is 221.1223. In high-resolution mass spectrometry (HRMS), the [M+H]⁺ ion would be observed at m/z 222.1296.

-

Key Fragmentation: A prominent fragment would likely be observed corresponding to the loss of the tert-butyl group ([M - 57]⁺), a characteristic fragmentation pathway for molecules containing this moiety.

Chapter 4: Synthesis and Core Reactivity

Synthetic Pathway

While multiple routes exist for the synthesis of arylboronic acids, a common laboratory-scale approach involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. A plausible route starts from 3-bromobenzoyl chloride, which is first converted to N-tert-butyl-3-bromobenzamide. This intermediate then undergoes a metal-halogen exchange (e.g., with n-butyllithium or via a Grignard reaction) at low temperature, and the resulting nucleophilic aryl species is trapped with triisopropyl borate. Aqueous acidic workup then yields the final product.

The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an exemplary reagent for Suzuki-Miyaura coupling. The reaction facilitates the formation of a C-C bond between the boronic acid's phenyl ring and another aryl or vinyl group from an organic halide or triflate.

Figure 3: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

The mechanism proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R-X).[6][7][8]

-

Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[6][9]

-

Reductive Elimination: The two organic fragments (R and Ar') are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst.[7][9]

4.2.1 General Protocol for a Suzuki Coupling

-

Rationale: This protocol uses a common palladium catalyst/ligand system and base, with a dioxane/water solvent system that facilitates the dissolution of both organic and inorganic reagents. The reaction must be performed under an inert atmosphere to protect the sensitive Pd(0) catalyst from oxidation.

-

Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel.

Chapter 5: Application in Drug Discovery

The structural features of this compound make it a highly relevant tool for drug development professionals.

-

As a Synthetic Building Block: It provides a pre-functionalized aromatic ring that can be incorporated into larger molecules via Suzuki coupling, allowing for the rapid generation of diverse chemical libraries for screening.[1]

-

As a Potential Pharmacophore: The boronic acid itself can serve as the active binding moiety. Its ability to form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites makes it a powerful warhead for designing targeted inhibitors.[4][10] The rest of the molecule serves as the "scaffold" that provides the necessary secondary interactions (hydrophobic, hydrogen bonding) to ensure specificity and high affinity for the biological target.[2]

Chapter 6: Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) is often recommended to prevent potential degradation, such as dehydration to its boroxine anhydride.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

A consolidated list of authoritative sources cited within this guide.

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

Islam, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

-

Cid, J. M., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

-

Kundu, G., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

Organic Chemistry Portal. (2023). Suzuki Coupling. YouTube. [Link]

-

Al-Rawashdeh, A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Adeoye, O., & Lui, F. (2020). Design and discovery of boronic acid drugs. RSC Medicinal Chemistry. [Link]

-

Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amides | CymitQuimica [cymitquimica.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Chemist's Gateway to Innovation: A Technical Guide to (3-(tert-Butylcarbamoyl)phenyl)boronic acid

Introduction: A Versatile Building Block for Modern Chemistry

In the landscape of contemporary organic synthesis and drug discovery, the strategic use of functionalized building blocks is paramount. Among these, (3-(tert-Butylcarbamoyl)phenyl)boronic acid, identified by its CAS number 183158-30-7 , has emerged as a particularly valuable reagent.[1][2] This technical guide offers an in-depth exploration of its synthesis, properties, and critical applications, tailored for researchers, scientists, and professionals in drug development. Its utility is primarily anchored in its capacity to participate in palladium-catalyzed cross-coupling reactions, providing a robust platform for the construction of complex molecular architectures.[3]

The structure of this compound is deceptively simple, yet it combines two key features that drive its versatility. The boronic acid moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and widely adopted method for forming carbon-carbon bonds. The meta-substituted N-tert-butylcarbamoyl group, meanwhile, imparts specific steric and electronic properties, influencing solubility, crystal packing, and potential hydrogen-bonding interactions in larger molecules. This unique combination makes it an indispensable tool for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of new drug candidates.

Physicochemical and Structural Characteristics

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 183158-30-7 | [1][2] |

| Molecular Formula | C₁₁H₁₆BNO₃ | [2] |

| Molecular Weight | 221.06 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 120-126°C | [4][5] |

| Storage | Inert atmosphere, room temperature or 2-8°C | [3][4] |

Synthesis Pathway: A Two-Step Approach

The synthesis of this compound is typically achieved through a reliable two-step sequence starting from 3-bromobenzoic acid. This process involves the formation of an amide precursor followed by a metal-halogen exchange and borylation.

-

Amide Formation: The first step is the synthesis of the precursor, N-tert-butyl-3-bromobenzamide. This is achieved by converting 3-bromobenzoic acid to its more reactive acid chloride, which then readily reacts with tert-butylamine to form the desired amide.

-

Lithiation-Borylation: The second, and more critical, step is the conversion of the aryl bromide to the boronic acid. This is accomplished via a lithiation-borylation reaction. The aryl bromide is treated with a strong organolithium base (e.g., n-butyllithium) at low temperatures to generate a lithiated aryl species. This highly reactive intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the final this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of N-tert-butyl-3-bromobenzamide (Precursor)

This protocol is adapted from analogous procedures for similar benzamides.[6]

-

Activation: To a solution of 3-bromobenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0°C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases, indicating the formation of 3-bromobenzoyl chloride.

-

Amidation: In a separate flask, dissolve tert-butylamine (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in anhydrous DCM and cool to 0°C.

-

Coupling: Slowly add the solution of 3-bromobenzoyl chloride to the amine solution. Stir the reaction mixture overnight, allowing it to gradually warm to room temperature.

-

Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure N-tert-butyl-3-bromobenzamide.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organohalide (or triflate), and it is celebrated for its mild reaction conditions and high functional group tolerance.

Catalytic Cycle Mechanism

The mechanism proceeds through a well-established catalytic cycle involving a palladium(0) species.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (Ar¹-X), forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the final biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture, typically to 80-100°C, and stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the mixture with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids are no longer just synthetic intermediates; they are now established pharmacophores in FDA-approved drugs. The unique chemistry of the boron atom is central to their biological activity.

Mechanism of Action: Reversible Covalent Inhibition

The boron atom in a boronic acid is electrophilic and can readily form a reversible covalent bond with biological nucleophiles, most notably the hydroxyl group of serine residues found in the active sites of many enzymes. This interaction is key to the mechanism of drugs like Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy. The boronic acid forms a stable, yet reversible, tetrahedral boronate complex with the N-terminal threonine of the proteasome, effectively blocking its function.

Caption: Reversible covalent inhibition of a serine protease by a boronic acid.

The N-tert-butylcarbamoyl group in the title compound serves to modulate its physicochemical properties. The bulky tert-butyl group can provide steric hindrance that may influence selectivity, while the amide functionality provides hydrogen bond donor and acceptor capabilities, which are crucial for molecular recognition at a biological target.

Conclusion

This compound is a powerful and versatile reagent for the modern synthetic chemist. Its well-defined synthesis and robust performance in the Suzuki-Miyaura cross-coupling reaction make it a reliable building block for constructing complex biaryl structures. Furthermore, the inherent properties of the boronic acid moiety, combined with the modulating effects of the N-tert-butylcarbamoyl group, position it as a compound of significant interest for the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for its successful application in both academic and industrial research settings.

References

-

Safety Data Sheet for [3-(tert-butylcarbamoyl)phenyl]boronic acid. (n.d.). Retrieved from a chemical supplier's website.[5]

-

PrepChem. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved from [Link]6]

-

BenchChem. (n.d.). The Versatility of 3-Bromobenzamide in Modern Organic Synthesis: A Technical Guide. Retrieved from a BenchChem technical document.[7]

-

This compound product page. (n.d.). Retrieved from a chemical supplier's website.[1]

-

Official this compound At A Low Price. (2025). Retrieved from a chemical supplier's website.[3]

-

Appchem. (n.d.). 3-(t-Butylaminocarbonyl)phenylboronic acid. Retrieved from [Link]2]

Sources

- 1. Virtual tur Zavidovo | Virtual tour generated by Panotour [zavidovo.ru]

- 2. appchemical.com [appchemical.com]

- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 4. 3-(叔丁基甲酰氨)苯基硼酸 | 183158-30-7 [m.chemicalbook.com]

- 5. zycz.cato-chem.com [zycz.cato-chem.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

Unraveling the Immunomodulatory Potential of (3-(tert-Butylcarbamoyl)phenyl)boronic acid: A Technical Guide to its Putative Mechanism of Action as an IDO1 Inhibitor

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the hypothesized mechanism of action of (3-(tert-Butylcarbamoyl)phenyl)boronic acid, a compound of interest in the landscape of immunomodulatory agents. While direct literature on this specific molecule is nascent, its structural features, particularly the presence of a phenylboronic acid moiety, strongly suggest its potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key player in mediating immune tolerance, making it a highly attractive target for therapeutic intervention, especially in oncology.

This document provides a comprehensive framework for understanding and investigating the core biological activity of this compound as a putative IDO1 inhibitor. It outlines the scientific rationale, proposes a detailed experimental plan for mechanism validation, and offers insights into the potential therapeutic implications.

The Central Role of IDO1 in Immune Evasion

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] This metabolic function extends beyond simple amino acid catabolism; it is a pivotal mechanism of immune suppression. In various pathological conditions, most notably cancer, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment creates a state of localized tryptophan depletion.[2] This depletion arrests the proliferation of effector T cells, which are crucial for anti-tumor immunity, and promotes the differentiation of regulatory T cells (Tregs), further dampening the immune response.[2]

The accumulation of kynurenine and its downstream metabolites also exerts direct immunosuppressive effects.[1] By hijacking this pathway, tumors can effectively evade immune surveillance and destruction. Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy, aiming to restore anti-tumor immune responses, often in combination with other immunotherapies like checkpoint inhibitors.[2][3]

The Boronic Acid Moiety: A Key to IDO1 Inhibition?

Boronic acids and their derivatives have gained significant traction in medicinal chemistry due to their unique chemical properties.[4] The boron atom in boronic acids is electron-deficient and can form reversible covalent bonds with nucleophiles, such as the hydroxyl group of serine residues in enzyme active sites or, pertinently, interact with the heme cofactor present in enzymes like IDO1.[4][5] Several boron-containing compounds have been successfully developed as enzyme inhibitors, including the proteasome inhibitor bortezomib.[4]

Recent research has highlighted the potential of boronic acid derivatives as inhibitors of IDO1.[6][7] It is hypothesized that the boronic acid moiety can coordinate with the ferric or ferrous iron of the heme group within the IDO1 active site, thereby blocking the binding of its natural substrate, tryptophan, and inhibiting its catalytic activity. The phenyl ring and the tert-butylcarbamoyl substituent of the molecule likely contribute to the binding affinity and selectivity through interactions with adjacent amino acid residues in the enzyme's active site.

Proposed Mechanism of Action of this compound

Based on the available evidence for related compounds, we propose that this compound functions as a competitive inhibitor of IDO1. The proposed mechanism involves the following key steps:

-

Entry into the Active Site: The compound enters the catalytic pocket of the IDO1 enzyme.

-

Heme Coordination: The boronic acid group directly interacts with the heme iron, preventing the binding of molecular oxygen and tryptophan.

-

Stabilization of the Enzyme-Inhibitor Complex: The phenyl ring and the tert-butylcarbamoyl side chain form additional non-covalent interactions (e.g., hydrophobic, hydrogen bonding) with amino acid residues lining the active site, enhancing the potency and duration of inhibition.

-

Reversal of Immune Suppression: By blocking IDO1 activity, the compound prevents tryptophan depletion and the production of immunosuppressive kynurenine metabolites. This restores the local tryptophan concentration, thereby reactivating effector T cells and diminishing the suppressive activity of regulatory T cells within the tumor microenvironment.

The following diagram illustrates the proposed signaling pathway and the point of intervention for this compound.

Caption: Proposed mechanism of IDO1 inhibition.

Experimental Validation Workflow

To rigorously test the hypothesis that this compound is an IDO1 inhibitor, a multi-step experimental approach is required. This workflow is designed to be a self-validating system, where each stage builds upon the findings of the previous one.

The following diagram outlines the proposed experimental workflow.

Caption: Experimental workflow for mechanism validation.

Detailed Experimental Protocols

Phase 1: Biochemical Characterization

1.1. Recombinant IDO1 Enzyme Kinetic Assay

-

Objective: To determine if this compound directly inhibits the enzymatic activity of purified human IDO1 and to determine its potency (IC50) and mode of inhibition.

-

Methodology:

-

Express and purify recombinant human IDO1.

-

Perform enzyme activity assays in a 96-well plate format. The reaction mixture should contain recombinant IDO1, L-tryptophan, methylene blue, ascorbic acid, and catalase in a suitable buffer.

-

Add varying concentrations of this compound to the reaction wells.

-

Initiate the reaction and incubate at 37°C.

-

Stop the reaction and measure the production of kynurenine, typically by spectrophotometry at 321 nm or by HPLC.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

To determine the mode of inhibition, perform kinetic studies with varying concentrations of both the inhibitor and the substrate (L-tryptophan) and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

-

1.2. Direct Binding Affinity Measurement (Surface Plasmon Resonance - SPR)

-

Objective: To confirm a direct physical interaction between the compound and the IDO1 enzyme and to quantify the binding affinity (KD).

-

Methodology:

-

Immobilize recombinant human IDO1 onto a sensor chip.

-

Prepare a series of concentrations of this compound in a suitable running buffer.

-

Inject the compound solutions over the sensor chip surface and monitor the binding response in real-time.

-

Regenerate the sensor surface between injections.

-

Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD).

-

Phase 2: Cellular Functional Assays

2.1. Cellular IDO1 Activity Assay

-

Objective: To assess the ability of the compound to inhibit IDO1 activity in a cellular context.

-

Methodology:

-

Use a human cell line that expresses IDO1 upon stimulation, such as IFN-γ-treated HeLa cells or MDA-MB-231 breast cancer cells.

-

Culture the cells and induce IDO1 expression with IFN-γ.

-

Treat the cells with a range of concentrations of this compound.

-

Add L-tryptophan to the culture medium.

-

After a suitable incubation period, collect the cell culture supernatant.

-

Measure the concentration of kynurenine in the supernatant using a colorimetric assay (e.g., with Ehrlich's reagent) or LC-MS.

-

Determine the cellular IC50 value.

-

2.2. T-Cell Co-culture and Proliferation Assay

-

Objective: To evaluate the functional consequence of IDO1 inhibition on T-cell proliferation.

-

Methodology:

-

Establish a co-culture system of IDO1-expressing tumor cells (e.g., IFN-γ-stimulated HeLa) and human peripheral blood mononuclear cells (PBMCs) or purified T cells.

-

Stimulate T-cell proliferation using anti-CD3/CD28 antibodies or a similar mitogen.

-

Treat the co-cultures with varying concentrations of this compound.

-

After several days of incubation, assess T-cell proliferation using methods such as CFSE dilution measured by flow cytometry or a BrdU incorporation assay.

-

An increase in T-cell proliferation in the presence of the compound would indicate a reversal of IDO1-mediated immune suppression.

-

Phase 3: In Vivo Evaluation

3.1. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

-

Objective: To determine the pharmacokinetic profile of the compound in a relevant animal model (e.g., mouse) and to establish a relationship between drug exposure and target engagement (IDO1 inhibition).

-

Methodology:

-

Administer this compound to mice via a relevant route (e.g., oral, intravenous).

-

Collect blood samples at various time points and measure the plasma concentration of the compound using LC-MS/MS to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).

-

For PD analysis, use a model where IDO1 activity can be induced (e.g., LPS challenge). Administer the compound and measure kynurenine levels in plasma or tissues as a biomarker of IDO1 inhibition.

-

3.2. Syngeneic Mouse Tumor Model Efficacy Studies

-

Objective: To assess the anti-tumor efficacy of the compound, alone and potentially in combination with other immunotherapies.

-

Methodology:

-

Implant a syngeneic tumor cell line that expresses IDO1 (e.g., CT26 colon carcinoma, B16-F10 melanoma) into immunocompetent mice.

-

Once tumors are established, treat the mice with this compound at a dose and schedule informed by the PK/PD studies.

-

Monitor tumor growth over time.

-

At the end of the study, tumors can be harvested for analysis of the tumor microenvironment, including infiltration of immune cells (e.g., CD8+ T cells) and tryptophan/kynurenine levels.

-

Combination studies with checkpoint inhibitors (e.g., anti-PD-1) can also be performed to assess synergistic effects.

-

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Potency and Binding Affinity

| Assay | Parameter | Value |

| Recombinant IDO1 Enzyme Assay | IC50 (nM) | TBD |

| Cellular IDO1 Activity Assay | IC50 (nM) | TBD |

| Surface Plasmon Resonance | KD (nM) | TBD |

Table 2: Summary of In Vivo Efficacy

| Treatment Group | Tumor Growth Inhibition (%) | p-value |

| Vehicle Control | 0 | - |

| This compound | TBD | TBD |

| Anti-PD-1 Antibody | TBD | TBD |

| Combination Therapy | TBD | TBD |

Conclusion

While the definitive mechanism of action of this compound awaits empirical validation, its chemical structure provides a strong rationale for its investigation as an inhibitor of the critical immunomodulatory enzyme IDO1. The comprehensive experimental workflow detailed in this guide offers a robust framework for elucidating its precise biological activity, from biochemical interactions to in vivo anti-tumor efficacy. Should the hypothesis be confirmed, this compound could represent a valuable addition to the growing arsenal of immuno-oncology agents, with the potential to restore anti-tumor immunity and improve patient outcomes. The successful execution of these studies will be paramount in transitioning this promising molecule from a chemical entity to a potential therapeutic candidate.

References

-

Carraro, T. J. C., Dasgupta, S., Ku, J., Thomas, S. R., & Rendina, L. M. (2025). Boron-Based Functionalities Enhance, the Potency of 2,5-Dimethylfuran-Based IDO1 Inhibitors. Chembiochem, e2500134. [Link][6][7]

-

Synapse. (n.d.). IDO1 inhibitors(Hutchison MediPharma). Drug Targets, Indications, Patents. Retrieved from a source providing information on IDO1 inhibitors.[3]

-

The first indoleamine-2,3-dioxygenase-1 (IDO1) inhibitors containing carborane. (2014). PubMed. [Link][8]

-

The first indoleamine-2,3-dioxygenase-1 (IDO1) inhibitors containing carborane. (2025). ResearchGate.[1]

-

PubChem. (n.d.). 3-[(tert-Butylcarbamoyl)methyl]phenylboronic acid. [Link]

-

Design, synthesis and biological evaluation of tripeptide boronic acid proteasome inhibitors. (2009). PubMed. [Link]

-

BOC Sciences. (2022). Recently Disclosed IDO1 Inhibitors.[]

-

Munn, D. H., & Mellor, A. L. (2016). Discovery of IDO1 inhibitors: from bench to bedside. PubMed Central. [Link][2]

-

Characterization of Apo-Form Selective Inhibition of Indoleamine 2,3-Dioxygenase. (2021). PubMed. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PubMed Central. [Link][4]

-

Boronic acid with high oxidative stability and utility in biological contexts. (2019). PubMed Central. [Link][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IDO1 inhibitors(Hutchison MediPharma) - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boron‐Based Functionalities Enhance, the Potency of 2,5‐Dimethylfuran‐Based IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boron-Based Functionalities Enhance, the Potency of 2,5-Dimethylfuran-Based IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The first indoleamine-2,3-dioxygenase-1 (IDO1) inhibitors containing carborane - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to (3-(tert-Butylcarbamoyl)phenyl)boronic acid: A Versatile Building Block in Modern Drug Discovery

Abstract

(3-(tert-Butylcarbamoyl)phenyl)boronic acid is a valuable arylboronic acid derivative that serves as a crucial building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features, combining a reactive boronic acid moiety with a bulky tert-butylcarbamoyl group, make it an attractive component for the synthesis of complex molecules, most notably through the Suzuki-Miyaura cross-coupling reaction. This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on its practical utility for researchers, scientists, and professionals in drug development. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the way medicinal chemists approach the synthesis of complex organic molecules, particularly biaryl structures which are prevalent in a vast number of pharmaceuticals. Among the various organoboron reagents utilized in these transformations, arylboronic acids stand out due to their stability, low toxicity, and commercial availability.[1] this compound belongs to this important class of reagents. The presence of the meta-substituted tert-butylcarbamoyl group can influence the electronic properties and steric hindrance of the molecule, thereby modulating its reactivity and the properties of the final compounds, such as solubility and protein-binding interactions. Boronic acids and their derivatives are key components in the synthesis of a number of approved drugs, highlighting their importance in pharmaceutical research and development.

Physicochemical Properties

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective application in synthesis. While extensive experimental data for this compound is not widely published, we can compile its key computed and known properties, along with those of its closely related para-isomer for comparison.

| Property | This compound | [4-(tert-Butylcarbamoyl)phenyl]boronic acid |

| CAS Number | 183158-30-7[2] | 850568-14-8[3] |

| Molecular Formula | C₁₁H₁₆BNO₃[2] | C₁₁H₁₆BNO₃[3] |

| Molecular Weight | 221.06 g/mol [2] | 221.06 g/mol [3] |

| Appearance | White to off-white solid (typical) | Solid[3] |

| Purity | Typically >97% from commercial suppliers[2] | 98%[3] |

| InChI Key | Not readily available | JAIIZPWLCVMPFA-UHFFFAOYSA-N[3] |

| SMILES | CC(C)(C)NC(=O)c1cccc(c1)B(O)O | CC(C)(C)NC(=O)c1ccc(cc1)B(O)O |

Synthesis and Purification: A Generalized Approach

While a specific, detailed synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a general and reliable method for its preparation can be extrapolated from standard procedures for synthesizing arylboronic acids. The most common approach involves the reaction of an appropriate aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 3-bromo-N-tert-butylbenzamide.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Generalized)

Materials:

-

3-Bromo-N-tert-butylbenzamide (1.0 equiv)

-

n-Butyllithium (1.1 equiv) or Magnesium turnings (1.2 equiv)

-

Triisopropyl borate (1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (2 M aqueous solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-N-tert-butylbenzamide and dissolve in anhydrous THF.

-

Lithiation/Grignard Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise, maintaining the internal temperature below -70 °C. Stir the mixture for 1 hour at -78 °C. (Alternatively, for Grignard formation, react with magnesium turnings in THF).

-

Borylation: To the resulting organometallic species, add triisopropyl borate dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl. Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium and Grignard reagents are highly reactive towards protic solvents, including water. Therefore, anhydrous conditions are crucial to prevent quenching of the organometallic intermediate.

-

Low Temperature: The lithiation and borylation steps are performed at low temperatures (-78 °C) to minimize side reactions, such as the reaction of the organolithium reagent with the amide functionality.

-

Acidic Workup: The acidic workup is necessary to hydrolyze the initially formed borate ester to the desired boronic acid.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Biaryl Synthesis

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like our title molecule) and an organohalide or triflate. It is one of the most powerful and widely used methods for the formation of C-C bonds in modern organic synthesis.[4]

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is generally understood to proceed through a series of well-defined steps:

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups (Ar and Ar') are coupled, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

A General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide or iodide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

-

Solvent (e.g., Dioxane/water, Toluene, or DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The product is then purified by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

While specific examples detailing the use of this compound in the synthesis of named drug candidates are not prevalent in public domain literature, its structural motifs are highly relevant to medicinal chemistry. Boronic acids, in general, are not only synthetic intermediates but can also possess inherent biological activity.[5][6] For instance, Bortezomib, a dipeptidyl boronic acid, is a proteasome inhibitor used in cancer therapy.

The tert-butylcarbamoyl group can serve several functions in a drug molecule:

-

Modulation of Physicochemical Properties: The bulky and moderately lipophilic tert-butyl group can influence solubility and membrane permeability.

-

Hydrogen Bonding: The amide functionality can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

-

Metabolic Stability: The tert-butyl group can sterically hinder metabolic attack on adjacent positions.

Given these features, this compound is a prime candidate for use in the synthesis of inhibitors for various enzyme classes, such as kinases, proteases, and deacetylases, where biaryl scaffolds are common.

Handling, Storage, and Safety

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is typically a stable, solid compound but should be stored in a tightly sealed container in a cool, dry place to prevent degradation. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a valuable and versatile tool in the arsenal of the modern medicinal chemist. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl structures. While specific, high-profile applications of this particular isomer are yet to be widely reported, its structural features suggest significant potential for its incorporation into novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of functionalized building blocks like this compound in accelerating the drug discovery process cannot be overstated.

References

- [Reference to a general organic chemistry textbook or a review on boronic acids]

- [Reference to a review on the applications of boronic acids in medicinal chemistry]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (URL: [Link])

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (URL: [Link])

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (URL: [Link])

-

"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (URL: [Link])

- US9132140B2 - Boronic acid derivatives and therapeutic uses thereof. (URL: )